3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a suitable pyrimidine precursor and perform a series of cyclization and substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yielding reactions, efficient purification techniques, and the development of robust processes to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthalene or triazolo[4,5-d]pyrimidine core .
Scientific Research Applications
3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes.
Medicine: It is investigated for its potential as a therapeutic agent, particularly as a kinase inhibitor.
Mechanism of Action
The mechanism of action of 3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This can lead to alterations in cell signaling pathways and affect cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo[4,5-d]pyrimidine derivatives and naphthalene-containing molecules. Examples are:
Uniqueness
What sets 3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. This makes it a valuable compound for targeted research and development efforts .
Properties
IUPAC Name |
3-methyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6/c1-21-15-13(19-20-21)14(16-9-17-15)18-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMNLIVGKMHJBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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